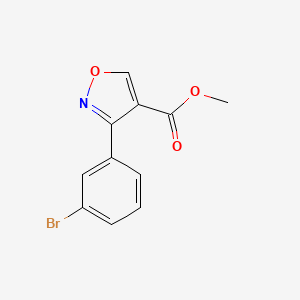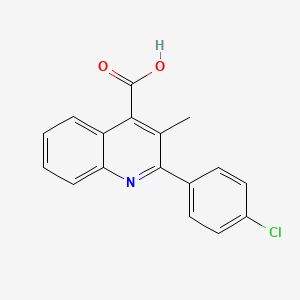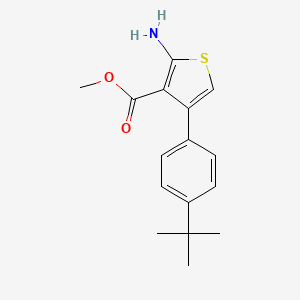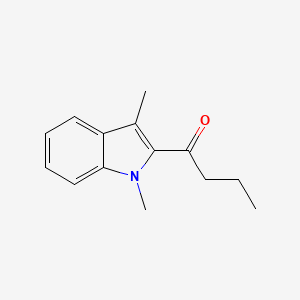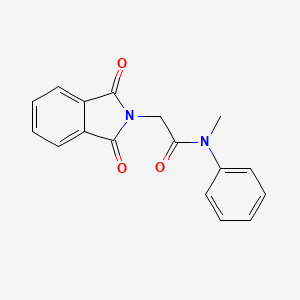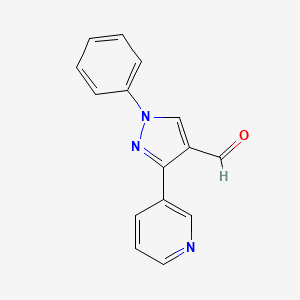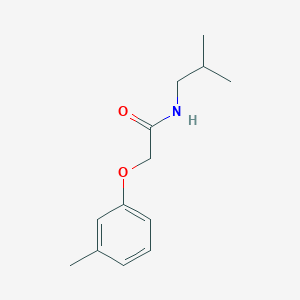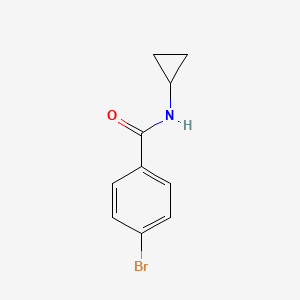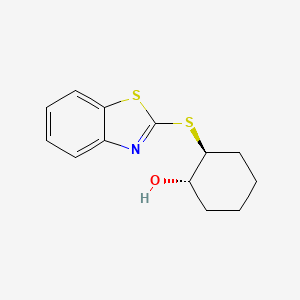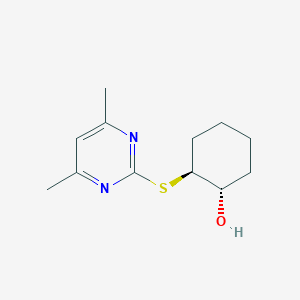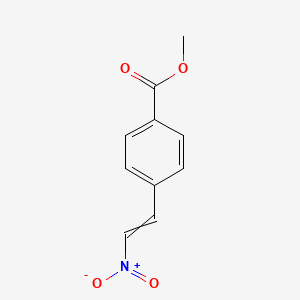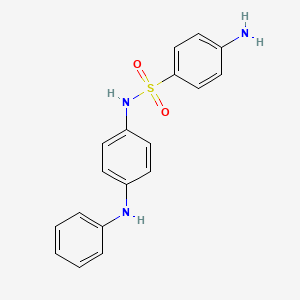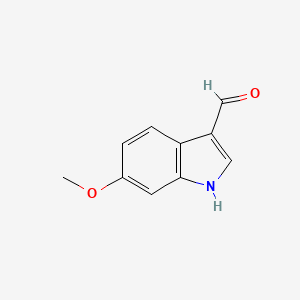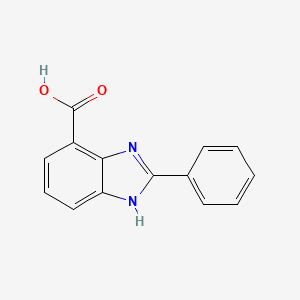
2-Phenylbenzimidazole-4-carboxylic acid
Descripción general
Descripción
2-Phenylbenzimidazole-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they exhibit a wide range of biological activities.
Mecanismo De Acción
Target of Action
2-Phenylbenzimidazole-4-carboxylic acid, also known as 2-PHENYL-3H-BENZOIMIDAZOLE-4-CARBOXYLIC ACID, has been studied for its potential anticancer properties . The compound’s primary targets are human cancer cell lines, including A549 (human lung adenocarcinoma epithelial cell line), MDA-MB-231 (human breast cancer cell line), and PC3 (human prostate cancer cell line) .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation It’s suggested that the compound’s benzimidazole structure plays a crucial role in its anticancer activity .
Biochemical Pathways
Given its antiproliferative activity, it can be inferred that the compound likely affects pathways related to cell growth and division
Result of Action
The compound exhibits antiproliferative activity against various human cancer cell lines . For instance, it has been found to be a potent inhibitor against A549, MDA-MB-231, and PC3 cell lines . The compound’s action results in the inhibition of cancer cell growth, thereby potentially limiting the progression of the disease .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s activity . .
Análisis Bioquímico
Biochemical Properties
2-Phenylbenzimidazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy . The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can bind to DNA, interfering with its replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound also interacts with transcription factors, modulating their ability to regulate gene expression . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . These interactions lead to a cascade of molecular events that ultimately result in the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis . These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These findings underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its bioavailability and half-life, which are critical factors in its therapeutic application .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins facilitate its uptake and distribution within different cellular compartments . The compound’s localization and accumulation in target tissues are influenced by these transport mechanisms, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors . It can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, influencing its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzimidazole-4-carboxylic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulfite as an oxidation agent under mild conditions . Another method involves the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines .
Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives, including this compound, can be scaled up using nano-electrospray ionization (nESI) techniques. This method accelerates the reaction by orders of magnitude compared to bulk synthesis and does not require additional acids, bases, or catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylbenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulfite.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium metabisulfite in a solvent mixture under mild conditions.
Reduction: Sodium borohydride in appropriate solvents.
Substitution: Various reagents depending on the desired substituent, often under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Lacks the carboxylic acid group but shares similar biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-phenethylbenzimidazole and 2-(4-fluorobenzyl)benzimidazole, exhibit similar antiproliferative and antimicrobial activities.
Uniqueness: 2-Phenylbenzimidazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which can enhance its solubility and biological activity. This functional group also allows for further chemical modifications, making it a versatile compound for drug development .
Propiedades
IUPAC Name |
2-phenyl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGYSXDYTDCYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378098 | |
| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66630-72-6 | |
| Record name | 2-Phenyl-1H-benzimidazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66630-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


